molecular formula C31H27NO4 B1676827 MRS-1191 CAS No. 185222-90-6

MRS-1191

Cat. No.: B1676827
CAS No.: 185222-90-6
M. Wt: 477.5 g/mol
InChI Key: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS1191 is a potent and selective antagonist of the A3 adenosine receptor. It has a KB value of 92 nM, a Ki value of 31.4 nM for the human A3 receptor, and an IC50 of 120 nM for CHO cells . This compound is widely used in scientific research due to its high selectivity and potency.

Mechanism of Action

Target of Action

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .

Mode of Action

This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .

Biochemical Pathways

The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .

Result of Action

The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .

Preparation Methods

The synthesis of MRS1191 involves several steps, including the formation of a dihydropyridine ring. The synthetic route typically starts with the condensation of an aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

MRS1191 undergoes various chemical reactions, including substitution and cycloaddition reactions. It contains an alkyne group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide groups . Common reagents used in these reactions include copper catalysts and azide-containing compounds. The major products formed from these reactions are triazole derivatives, which are useful in various chemical and biological applications.

Scientific Research Applications

MRS1191 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a click chemistry reagent due to its alkyne group . In biology, it is used to study the A3 adenosine receptor and its role in various physiological processes. In medicine, MRS1191 is used to investigate the potential therapeutic applications of A3 adenosine receptor antagonists in conditions such as glaucoma and asthma . Additionally, it is used in the development of new drugs targeting the A3 adenosine receptor.

Properties

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MRS-1191
Reactant of Route 2
MRS-1191
Reactant of Route 3
MRS-1191
Reactant of Route 4
Reactant of Route 4
MRS-1191
Reactant of Route 5
MRS-1191
Reactant of Route 6
MRS-1191

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.